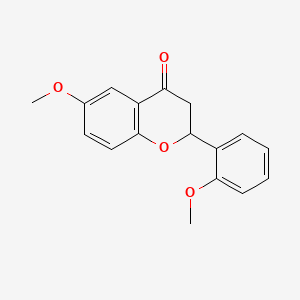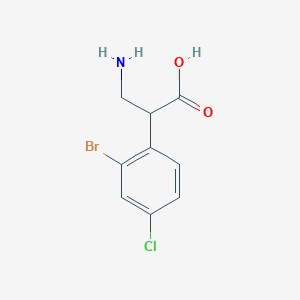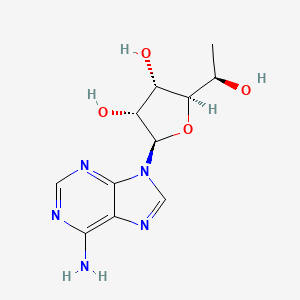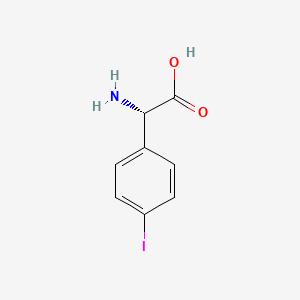
6-Methoxy-2-(2-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-(2-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-(2-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and 6-methoxy-2-naphthol.
Condensation Reaction: The key step involves a condensation reaction between 2-methoxybenzaldehyde and 6-methoxy-2-naphthol in the presence of a base, such as sodium hydroxide, to form the chromone core.
Cyclization: The intermediate product undergoes cyclization under acidic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(2-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromone to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochromones.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
6-Methoxy-2-(2-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(2-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in oxidative stress and inflammation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation, and the PI3K/Akt pathway, which is related to cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-arylbenzofuran: Shares a similar core structure but differs in the substitution pattern.
2-Methoxyphenyl isocyanate: Similar in terms of the methoxyphenyl group but differs in its functional group and reactivity.
6-Methoxy-2-naphthyl derivatives: Similar in terms of the methoxy group but differs in the aromatic system.
Uniqueness
6-Methoxy-2-(2-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one is unique due to its specific substitution pattern and the presence of both methoxy and chromone moieties, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
6344-22-5 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
6-methoxy-2-(2-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O4/c1-19-11-7-8-16-13(9-11)14(18)10-17(21-16)12-5-3-4-6-15(12)20-2/h3-9,17H,10H2,1-2H3 |
InChI Key |
NJGRSFDTFXJJSG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11842314.png)
![2-(Bromomethyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11842317.png)
![6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one](/img/structure/B11842323.png)




![2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B11842355.png)



